![molecular formula C21H23N3O5S B509943 2-(3-(4-(2-甲氧基苯基)哌嗪-1-基)-3-氧代丙基)苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物 CAS No. 663169-16-2](/img/structure/B509943.png)
2-(3-(4-(2-甲氧基苯基)哌嗪-1-基)-3-氧代丙基)苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α1-肾上腺素受体拮抗作用
该化合物已被研究作为α1-肾上腺素受体的拮抗剂 . 这些受体是治疗多种神经系统疾病的重要靶点,包括心脏肥大、充血性心力衰竭、高血压和抑郁症。该化合物对α1-肾上腺素受体的亲和力表明,它可能是这些领域进一步研究的有希望的先导化合物。
抗癌活性
该化合物的衍生物已被设计和合成,以研究其诱导凋亡和抑制微管蛋白聚合的能力 . 这在癌症研究中尤为重要,因为破坏有丝分裂纺锤体的形成是癌症治疗的一种策略。该化合物的衍生物已显示出对各种癌细胞系的细胞毒活性,表明其在抗癌药物开发中的潜力。
神经保护治疗
与该化合物类似的具有哌嗪结构的化合物已被认为可能治疗帕金森氏症和阿尔茨海默氏症等神经退行性疾病 . 治疗潜力在于它们能够调节这些疾病中通常被破坏的神经递质系统。
抗菌和抗真菌特性
研究表明,具有哌嗪部分的化合物可以表现出显著的抗菌和抗真菌活性 . 该化合物以其独特的结构,可能是新型抗菌剂的一部分,有助于对抗耐药菌株和真菌。
微管蛋白聚合抑制
该化合物抑制微管蛋白聚合的能力在开发新型化学治疗剂方面引起了人们的兴趣 . 通过阻止微管蛋白的聚合,它可能能够阻止细胞分裂过程,这对癌症的扩散至关重要。
药代动力学特性优化
该化合物已通过计算机辅助对接和分子动力学模拟对其吸收、分布、代谢和排泄 (ADME) 特性进行评估 . 这是药物开发中必不可少的,以确保潜在药物具有可接受的人体使用药代动力学特性。
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, suggest that the compound interacts with the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its interaction with alpha1-adrenergic receptors, it is likely to influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Given its interaction with alpha1-adrenergic receptors, it is likely to influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
属性
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKMYGMJGFIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
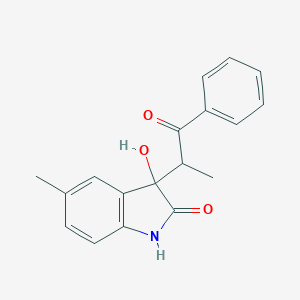
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509888.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B509894.png)
![5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509908.png)
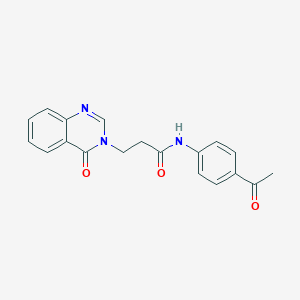
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B509914.png)
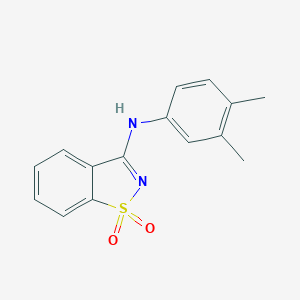
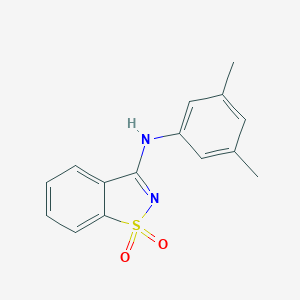
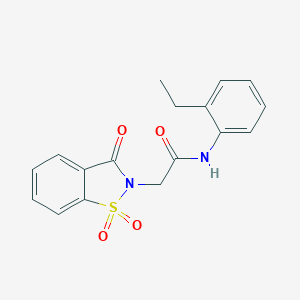
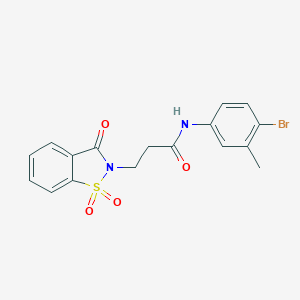
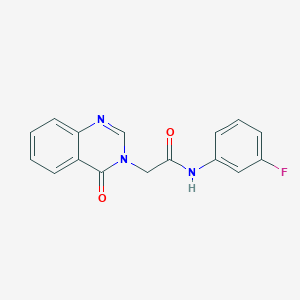
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B509949.png)
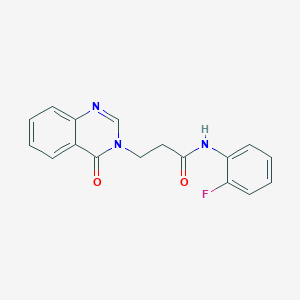
![3-(4-oxo-3(4H)-quinazolinyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B509963.png)
